1-(4-Ethoxybenzoyl)piperidin-4-amine
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Overview
Description
1-(4-Ethoxybenzoyl)piperidin-4-amine is a chemical compound with the molecular formula C14H20N2O2 and a molecular weight of 248.32 g/mol . It is primarily used in research settings, particularly in the fields of chemistry and biology. The compound features a piperidine ring, which is a common structural motif in many pharmacologically active compounds.
Mechanism of Action
Target of Action
The primary target of 1-(4-Ethoxybenzoyl)piperidin-4-amine is the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and has been identified as an essential co-receptor in the process of HIV-1 entry .
Mode of Action
This compound acts as a CCR5 antagonist . It binds to the CCR5 receptor, blocking the interaction between the receptor and its ligands. This prevents the entry of HIV-1 into the cell . The compound contains a basic nitrogen atom which is believed to anchor the ligands to the CCR5 receptor via a strong salt-bridge interaction .
Biochemical Pathways
The blockade of the CCR5 receptor by this compound disrupts the normal function of the receptor, preventing the entry of HIV-1 into the cell . This can lead to a decrease in the viral load in the body and slow the progression of the disease.
Pharmacokinetics
The compound’s molecular weight is248.32 , which is within the range generally considered favorable for oral bioavailability
Result of Action
The result of the action of this compound is the prevention of HIV-1 entry into cells, which can lead to a decrease in the viral load in the body . This can slow the progression of the disease and improve the patient’s health status.
Preparation Methods
The synthesis of 1-(4-Ethoxybenzoyl)piperidin-4-amine typically involves the reaction of 4-ethoxybenzoyl chloride with piperidin-4-amine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(4-Ethoxybenzoyl)piperidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the carbonyl group to an alcohol.
Common reagents and conditions for these reactions include organic solvents like ethanol or methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-Ethoxybenzoyl)piperidin-4-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound is employed in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research into its potential therapeutic effects is ongoing, with studies focusing on its role as a potential drug candidate for various diseases.
Comparison with Similar Compounds
1-(4-Ethoxybenzoyl)piperidin-4-amine can be compared to other piperidine derivatives, such as:
1-Benzylpyrrolidine-3-amine: Known for its antiaggregatory and antioxidant effects.
4-(Piperidin-1-yl)pyridine derivatives: Exhibiting strong factor IIa inhibition and anticoagulant effects.
The uniqueness of this compound lies in its specific structural features, such as the ethoxybenzoyl group, which may confer distinct biological activities and chemical reactivity compared to other piperidine derivatives.
Properties
IUPAC Name |
(4-aminopiperidin-1-yl)-(4-ethoxyphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-2-18-13-5-3-11(4-6-13)14(17)16-9-7-12(15)8-10-16/h3-6,12H,2,7-10,15H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEAOTAWWXMWTKJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N2CCC(CC2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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